8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. The compound belongs to the class of [1,2,4]triazino[5,6-b]indoles, which are known for their wide range of biological activities, including antimalarial, antidepressant, and antileishmanial properties .
Preparation Methods
The synthesis of 8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction is carried out under controlled conditions, often involving heating at 80°C for approximately 10 minutes, followed by cooling to room temperature and subsequent addition to crushed ice
Chemical Reactions Analysis
8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or disulfides .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an antimalarial, antidepressant, and antileishmanial agent . Additionally, its unique structure makes it a valuable candidate for the development of new drugs targeting specific biological pathways. In the field of organic chemistry, it serves as a building block for the synthesis of more complex molecules . Its ability to interact with DNA and other biomolecules also makes it a useful tool in biochemical research .
Mechanism of Action
The mechanism of action of 8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind selectively to ferrous ions, which plays a crucial role in its antiproliferative activity against cancer cells . The compound induces apoptosis in cancer cells by arresting the cell cycle at the G1 phase and activating the mitochondrial pathway . This selective binding and induction of apoptosis highlight its potential as a therapeutic agent.
Comparison with Similar Compounds
8-tert-butyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can be compared with other similar compounds, such as 9-tert-butyl-6H-indolo[2,3-b]quinoxaline derivatives . Other similar compounds include 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole derivatives, which also show promising biological activities .
Properties
Molecular Formula |
C15H18N4S |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
8-tert-butyl-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C15H18N4S/c1-5-19-11-7-6-9(15(2,3)4)8-10(11)12-13(19)16-14(20)18-17-12/h6-8H,5H2,1-4H3,(H,16,18,20) |
InChI Key |
IFRTZSZXKNHYKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(C)(C)C)C3=NNC(=S)N=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.